2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through esterification of 2,5-dimethoxybenzenesulfonic acid with 2-methylquinoline under appropriate reaction conditions.
Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: It can participate in nucleophilic substitution reactions, where the quinoline ring or the sulfonic acid group may be substituted.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Esterification: Use acid-catalyzed esterification conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid may be employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Reduction: Reducing agents (e.g., lithium aluminum hydride) can reduce the ester to the alcohol.
Scientific Research Applications
This compound’s applications are limited, but it has been explored in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications (though not extensively studied).
Industry: Rarely used due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is unique in its structure, similar compounds include other quinoline derivatives and sulfonic acid esters.
Remember that this compound’s applications are niche, and its detailed investigation is warranted for broader scientific understanding
Properties
CAS No. |
681853-46-3 |
---|---|
Molecular Formula |
C18H17NO5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-10-17(14-6-4-5-7-15(14)19-12)24-25(20,21)18-11-13(22-2)8-9-16(18)23-3/h4-11H,1-3H3 |
InChI Key |
BJDCDCCHKMJSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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